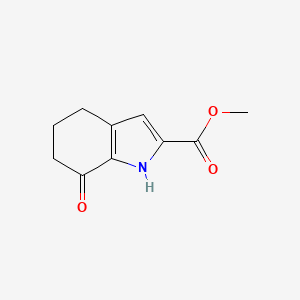

methyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)7-5-6-3-2-4-8(12)9(6)11-7/h5,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSYLKYTGBAWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=O)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific steps are as follows:

Formation of Hydrazone: Phenylhydrazine reacts with a ketone or aldehyde to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.

Esterification: The resulting indole compound is then esterified to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

Batch Processing: Conducting the synthesis in large reactors with controlled temperature and pressure.

Continuous Flow Processing: Using continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological differences between methyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and related indole derivatives:

Table 1: Key Properties of this compound and Analogs

Structural and Functional Comparisons

Ester Group Variation The ethyl ester analog (CAS 119647-73-3) shares the 7-oxo-tetrahydroindole core but differs in the ester group (ethyl vs. methyl). This substitution increases molecular weight by ~14 g/mol and may alter solubility and metabolic stability .

Positional Isomerism (4-oxo vs. 7-oxo) Methyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (C₁₀H₁₁NO₃) is a positional isomer with confirmed antidiabetic activity, suggesting that the ketone’s position critically influences bioactivity .

Substituent Effects on Bioactivity The 7-chloro-3-methyl analog (CAS 16381-48-9) replaces the ester with a carboxylic acid and adds chlorine/methyl groups, resulting in antibacterial and antifungal properties . Methyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-...carboxylate (CAS 1152531-69-5) demonstrates how amino and heteroaromatic substituents expand structural diversity, though its development was discontinued .

Synthetic Utility

- Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is widely used as a building block in medicinal chemistry due to its commercial availability (e.g., BLDpharm catalog number BD333353) and stability under standard storage conditions (2–8°C) .

Biological Activity

Methyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 6577-89-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- CAS Number : 6577-89-5

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antioxidant Activity

Studies have shown that indole derivatives possess significant antioxidant properties. Methyl 7-oxo derivatives can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.

3. Antimicrobial Activity

Methyl 7-oxo derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.

The biological activity of this compound is thought to involve:

- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in oxidative stress and inflammation.

- Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 7-oxo derivatives is essential for optimizing their biological activity. Modifications at various positions on the indole ring can enhance or diminish activity:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 3 | Increases lipophilicity and bioavailability |

| Hydroxyl substitution | Enhances antioxidant capacity |

Q & A

Q. What are the standard synthetic routes for methyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of substituted indole precursors under acidic or catalytic conditions. A common method involves refluxing intermediates (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Alternative routes use SOCl₂ in methanol to esterify carboxylic acid intermediates, yielding methyl esters with careful temperature control (e.g., −20°C to room temperature) . Key factors affecting yield include stoichiometry of reagents, reaction time, and solvent choice.

Q. What safety protocols are critical when handling this compound in the laboratory?

Essential protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods or gloveboxes to prevent inhalation of vapors, especially during reactions involving SOCl₂ or acetic acid .

- Waste Disposal: Segregate hazardous waste (e.g., halogenated solvents) and use certified disposal services .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., in CDCl₃) confirm substituent positions and esterification, with characteristic shifts for the indole ring (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .

- HPLC: Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. How can researchers optimize purification of this compound?

Q. What are the stability considerations for storage and handling?

- Temperature: Store at −20°C in airtight containers to prevent hydrolysis of the ester group .

- Light Sensitivity: Protect from UV exposure to avoid photodegradation of the indole core .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize by-products like de-esterified analogs?

- Catalytic Esterification: Replace SOCl₂ with milder agents (e.g., DCC/DMAP) to reduce acid formation .

- pH Control: Maintain slightly acidic conditions (pH 4–5) during cyclization to prevent ester hydrolysis .

- Real-Time Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. What strategies resolve contradictions in reported melting points or spectral data?

- Crystallographic Analysis: Single-crystal X-ray diffraction confirms molecular packing and polymorphic forms, which may explain melting point variations (e.g., 232–259°C for related indole esters) .

- Standardized Protocols: Replicate synthesis/purification steps from literature and cross-validate with independent labs .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- DFT Calculations: Optimize geometry using Gaussian09 to assess electrophilic/nucleophilic sites (e.g., C-3 of indole) for derivatization .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) based on indole scaffold precedents .

Q. What mechanistic insights explain the compound’s biological activity in reported assays?

- Enzyme Inhibition: The 7-oxo group may chelate metal ions in active sites (e.g., zinc-dependent hydrolases), while the ester moiety enhances membrane permeability .

- SAR Studies: Modify the 2-carboxylate or 7-oxo groups to correlate structural changes with activity (e.g., IC₅₀ shifts in kinase assays) .

Q. How should researchers design experiments to address conflicting data on metabolic stability?

- In Vitro Models: Use hepatic microsomes or CYP450 isoforms to compare metabolic rates across species .

- Isotope Labeling: Synthesize ¹⁴C-labeled analogs to track metabolite formation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.